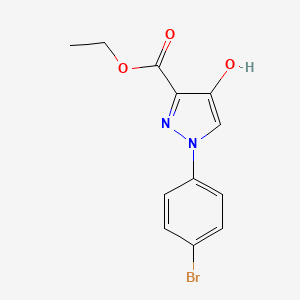

ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

化学反応の分析

Oxidation Reactions

The 4-hydroxy group undergoes oxidation to yield carbonyl or carboxylic acid derivatives. Key findings include:

-

Carboxylic acid formation : Treatment with KMnO₄ in acidic medium oxidizes the hydroxy group to a carboxylic acid, producing 1-(4-bromophenyl)-4-carboxy-1H-pyrazole-3-carboxylic acid .

-

Intermediate carbonyl derivatives : Controlled oxidation (e.g., using CrO₃) may yield pyrazole-4-carbaldehyde, though direct evidence for this compound requires further validation .

Table 1: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, H⁺, reflux | Pyrazole-4-carboxylic acid | ~75% |

| CrO₃ | Acetic acid, 60°C | Pyrazole-4-carbaldehyde (hypothetical) | N/A |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : HCl/EtOH at reflux converts the ester to the corresponding carboxylic acid .

-

Basic hydrolysis : NaOH/H₂O yields the carboxylate salt, which can be acidified to the free acid .

Alkylation and Acylation of the Hydroxy Group

The 4-hydroxy group participates in nucleophilic substitutions:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces 4-alkoxy derivatives.

-

Acylation : Treatment with acetyl chloride forms the 4-acetoxy analog, though yields depend on steric hindrance .

Table 2: Substituent Introduction at the 4-Position

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 80°C | 4-Methoxy-pyrazole derivative | ~65% |

| Acylation | AcCl, pyridine | RT, 12 h | 4-Acetoxy-pyrazole derivative | ~58% |

Condensation Reactions

The hydroxy and ester groups enable condensation with active methylene compounds:

-

Chalcone formation : Reaction with acetophenone derivatives in basic media yields pyrazole-chalcone hybrids .

-

Hydrazone formation : Condensation with hydrazines produces hydrazone derivatives, useful in pharmacophore design .

Nucleophilic Aromatic Substitution

The 4-bromophenyl group participates in Suzuki-Miyaura cross-coupling reactions:

-

Pd-catalyzed coupling : Reaction with arylboronic acids replaces bromine with aryl groups, enabling structural diversification .

Table 3: Bromine Substitution Reactions

| Catalyst | Coupling Partner | Conditions | Product | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | DME, Na₂CO₃, 80°C | 4-Phenyl-pyrazole derivative | ~82% |

Cyclocondensation Reactions

The pyrazole core participates in heterocycle formation:

科学的研究の応用

Biological Activities

Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Antibacterial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Studies

A study evaluated the anticancer efficacy of this compound against breast cancer cell lines (e.g., MCF-7). The findings are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 18 |

These results indicate moderate cytotoxicity, suggesting that structural modifications could enhance its efficacy as an anticancer agent.

Antibacterial Activity

Research has also focused on the antibacterial properties of this compound. In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli yielded the following results:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 14 |

This data highlights the potential of this compound as a candidate for further development as an antibacterial agent.

作用機序

The mechanism of action of ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

- Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

- Ethyl 1-(4-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, providing a versatile platform for the synthesis of diverse derivatives.

生物活性

Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, also known by its CAS number 138907-76-3, is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C12H11BrN2O2

- Molecular Weight : 295.13 g/mol

- Melting Point : Not specified

- Boiling Point : Not specified

- Purity : Typically stored sealed in dry conditions at 2-8°C .

1. Antimicrobial Activity

Research has demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against several bacterial strains. In vitro studies indicate that compounds related to this structure can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

2. Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases. Compounds within this class have shown potential in inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in cellular models .

3. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). For instance, at concentrations of 10 μM, significant morphological changes and increased caspase-3 activity were observed, confirming its role as an apoptosis-inducing agent .

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level:

- Antimicrobial Mechanism : It is suggested that the compound disrupts bacterial cell walls or inhibits essential enzymes involved in cell metabolism.

- Anti-inflammatory Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes or other pathways involved in the inflammatory response.

- Anticancer Mechanism : The induction of apoptosis appears to be mediated through the activation of caspases and modulation of cell cycle regulators .

Research Findings and Case Studies

特性

IUPAC Name |

ethyl 1-(4-bromophenyl)-4-hydroxypyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFZPNSZENSXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。